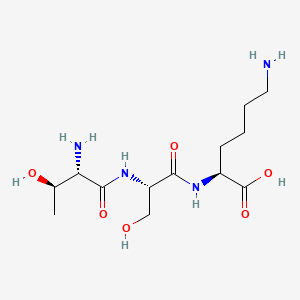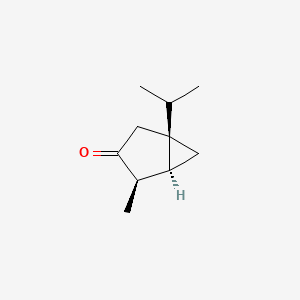
MALAT1-IN-1
Vue d'ensemble
Description
N-(3-methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, commonly known as MMPI-2, is a novel synthetic compound with potential therapeutic applications in the field of medicine. MMPI-2 is a heterocyclic compound containing both nitrogen and oxygen atoms, and it is structurally similar to other imidazolamines. It has been studied for its effects on various biological systems, including its use as an anti-inflammatory and analgesic agent.
Applications De Recherche Scientifique
Inhibition de la Métastase Cancéreuse
MALAT1-IN-1 a été identifié comme une cible thérapeutique potentielle pour le traitement du cancer, en particulier pour inhiber la métastase. L’interaction du composé avec la voie de signalisation MALAT1 peut influencer l’expression des gènes, le traitement de l’ARN et le contrôle épigénétique, qui sont cruciaux dans la prolifération, l’invasion et la métastase des cellules cancéreuses . Son rôle dans ces processus en fait un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses.
Biomarqueur des Gliomes
Des études récentes ont montré que MALAT1 est régulé à la hausse dans les gliomes humains, ce qui suggère son potentiel en tant que biomarqueur pour ce type de cancer . Cela pourrait conduire à une détection précoce et à des stratégies de traitement plus efficaces, améliorant les résultats pour les patients.
Dépôt de Graisse et Adipogenèse
This compound joue un rôle important dans la régulation du dépôt de graisse et de l’adipogenèse. Il est impliqué dans la régulation du PPARγ au stade de la transcription, du métabolisme des acides gras et de la signalisation de l’insuline. Cela en fait une cible intéressante pour la recherche sur la prévention de l’obésité et le contrôle de la teneur en tissu adipeux chez les animaux d’élevage .
Résistance à la Chimiothérapie
Le composé a été impliqué dans la promotion de la résistance à la chimiothérapie associée à l’autophagie dans les cellules de cancer gastrique. En séquestrant le miR-23b-3p, this compound atténue l’effet inhibiteur sur ATG12, augmentant ainsi l’expression d’ATG12 et favorisant la résistance . Comprendre ce mécanisme pourrait conduire au développement de schémas de chimiothérapie plus efficaces.
Réparation de l’ADN et Progression du Cycle Cellulaire
This compound pourrait renforcer la réparation de l’ADN des cellules cancéreuses et la progression du cycle cellulaire, qui sont essentielles à la survie et à la prolifération des cellules cancéreuses. Cette propriété met en évidence son potentiel en tant que cible thérapeutique efficace, en particulier dans les cancers du sang .
Epissage Alternatif dans la Carcinogenèse
Le composé est crucial pour l’épissage alternatif pendant la carcinogenèse. Ce processus est essentiel pour la diversité des fonctions des protéines au sein des cellules cancéreuses, et le cibler pourrait fournir une nouvelle approche du traitement du cancer .
Cible Thérapeutique pour la Maladie Métastatique
La régulation à la hausse de this compound dans les cellules endothéliales du gliome en fait une cible thérapeutique potentielle pour prévenir la propagation de la maladie métastatique. Cela pourrait être particulièrement bénéfique dans le traitement des cancers sujets à la métastase .
Régulation de l’Expression des Gènes
En tant qu’ARN non codant long, this compound est impliqué dans la régulation générale de l’expression des gènes, y compris le remodelage de la chromatine et la régulation transcriptionnelle. Cette large gamme de fonctions souligne son potentiel dans diverses applications thérapeutiques, en particulier dans les maladies où l’expression des gènes est anormale .
Mécanisme D'action
Target of Action
The primary target of MALAT1-IN-1 is the long non-coding RNA (lncRNA) known as Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) . MALAT1 is a highly conserved nucleus-restricted lncRNA that regulates genes at the transcriptional and post-transcriptional levels . It is involved in various cellular processes, including the cell cycle, cell invasion, and metastasis .
Mode of Action
This compound interacts with its target, MALAT1, to regulate gene expression. It has been found to directly bind to the unmethylated Polycomb 2 (Pc2) on the promoter of E2F1, a critical regulator of cell proliferation . This leads to E2F1 SUMOylation and the relocation of the growth control genes from transcriptionally repressive Pc2 bodies to a transcriptionally permissive environment of the interchromatin granules .
Biochemical Pathways
This compound affects various biochemical pathways through its interaction with MALAT1. It has been found to stimulate cell proliferation, migration, and metastasis and play a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance . It also affects various signaling pathways such as PI3K/Akt and Wnt/β-catenin .
Result of Action
The interaction of this compound with MALAT1 results in a variety of molecular and cellular effects. It has been found to stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mes
Analyse Biochimique
Biochemical Properties
The biochemical properties of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” are closely related to its interaction with MALAT1. MALAT1 has been reported to interact with various biomolecules, including enzymes and proteins, to regulate gene expression and stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance .
Cellular Effects
The effects of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” on cells are primarily mediated through its interaction with MALAT1. MALAT1 has been found to stimulate cell proliferation, migration, and metastasis, and it plays a vital role in driving the EMT . It also influences cell function by interacting with various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin pathways .
Molecular Mechanism
The molecular mechanism of action of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” involves its interaction with MALAT1. MALAT1 regulates gene expression through chromatin modification, transcriptional regulation, and post-transcriptional regulation . It also behaves like a sponge for microRNAs, preventing their interaction with target genes and promoting EMT .
Temporal Effects in Laboratory Settings
Studies have shown that MALAT1 expression levels can significantly influence cell survival, proliferation, migration, and invasion .
Metabolic Pathways
Malat1 has been associated with various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways .
Transport and Distribution
Malat1 has been implicated in influencing drug transport and metabolism, affecting drug kinetics .
Subcellular Localization
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOJBGSGIOMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




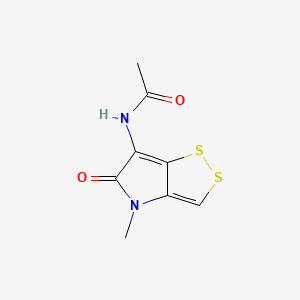
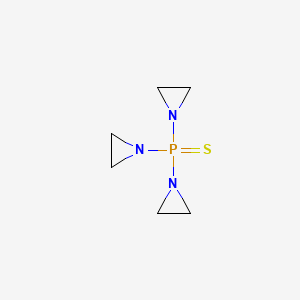
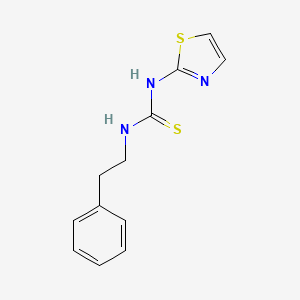


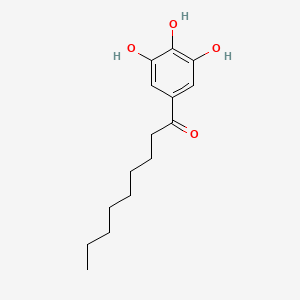

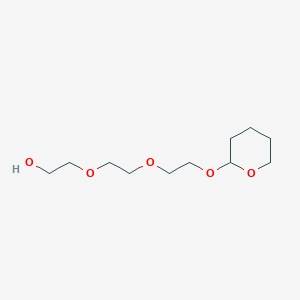

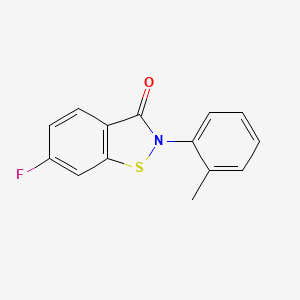
![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)
